[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate
Description
The compounds in question are structurally complex phosphate derivatives featuring a central propyl phosphate backbone modified with octadec-9-enoylamino groups and diverse aromatic substituents. These include:
[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate: Contains a 4-aminobenzoyloxy group, which may enhance solubility and receptor binding via hydrogen bonding .
[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate: The 3-methoxybenzyl ether group contributes to lipophilicity and metabolic stability .
[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate: A biphenyl group enhances aromatic stacking interactions but may reduce solubility .
[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate: The propenoxy group introduces unsaturation, possibly influencing reactivity or photostability .
These compounds share a common octadec-9-enoylamino (oleoyl) chain, which confers lipid-like properties, facilitating interactions with lipid membranes or hydrophobic protein pockets . The phosphate group ensures aqueous solubility and ionic interactions.
Properties
Molecular Formula |
C237H360IN8O42P7-14 |
|---|---|
Molecular Weight |
4337 g/mol |
IUPAC Name |
[3-[4-(4-aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/2C39H62NO6P.C35H54NO7P.C34H51N2O7P.C33H50NO5P.C30H50NO6P.C27H45INO5P/c2*1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-39(41)40-37(33-46-47(42,43)44)31-35-27-29-38(30-28-35)45-32-36-25-23-34(24-26-36)21-19-6-4-2;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-35(37)36-32(29-43-44(38,39)40)26-30-22-24-33(25-23-30)42-28-31-19-18-20-34(27-31)41-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)36-31(27-42-44(39,40)41)26-28-18-24-32(25-19-28)43-34(38)29-20-22-30(35)23-21-29;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(35)34-32(28-39-40(36,37)38)27-29-23-25-31(26-24-29)30-20-17-16-18-21-30;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(32)31-28(26-37-38(33,34)35)25-27-20-22-29(23-21-27)36-24-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(30)29-26(23-34-35(31,32)33)22-24-18-20-25(28)21-19-24/h2*12-13,23-30,37H,3-11,14-22,31-33H2,1-2H3,(H,40,41)(H2,42,43,44);10-11,18-20,22-25,27,32H,3-9,12-17,21,26,28-29H2,1-2H3,(H,36,37)(H2,38,39,40);9-10,18-25,31H,2-8,11-17,26-27,35H2,1H3,(H,36,37)(H2,39,40,41);9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-28H2,1H3,(H,34,35)(H2,36,37,38);4,11-12,20-23,28H,2-3,5-10,13-19,24-26H2,1H3,(H,31,32)(H2,33,34,35);9-10,18-21,26H,2-8,11-17,22-23H2,1H3,(H,29,30)(H2,31,32,33)/p-14 |
InChI Key |
ZMVGXDNCNCWKBH-UHFFFAOYSA-A |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC=C)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)I)COP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted 3-Aryl-2-Aminopropanol Precursors
- Starting materials: Substituted phenols or anilines corresponding to the desired aromatic moiety (e.g., 4-aminobenzoyl, 4-iodophenyl, 3-methoxyphenyl, 4-pentylphenyl, 4-phenylphenyl, 4-prop-2-enoxyphenyl).
- Key reaction: Nucleophilic substitution or Mitsunobu reaction to attach the aromatic substituent to a 3-halo-2-aminopropanol or direct reductive amination of corresponding aldehydes.
- Stereochemistry: The chiral center at C-2 is controlled by using enantiomerically pure starting materials or chiral catalysts to obtain the (2R)-configuration, as indicated in PubChem data for related compounds.
Amidation with (Z)-Octadec-9-enoic Acid
- Coupling reagents: Typical peptide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
- Reaction conditions: Mild temperatures (0–25 °C) in aprotic solvents like dichloromethane or DMF to avoid double bond isomerization.
- Outcome: Formation of the amide bond linking the oleic acid derivative to the amino group at C-2 of the propanol intermediate.
Phosphorylation of the Hydroxyl Group
- Phosphorylating agents: Use of phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives such as diethyl chlorophosphate.
- Procedure: The free hydroxyl group on the propyl chain is reacted with the phosphorylating agent under controlled temperature (0–5 °C) to form the phosphate monoester.
- Work-up: Neutralization and purification via chromatography to isolate the dihydrogen phosphate ester form.
- Stereochemical integrity: Careful control to maintain the stereochemistry of the chiral center during phosphorylation.
Specific Examples and Variations
| Compound | Substituent on Aromatic Ring | Key Notes on Preparation |
|---|---|---|
| [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate | 4-(4-Aminobenzoyl)oxyphenyl | Requires protection of amino group during amidation and phosphorylation to prevent side reactions. |
| [3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate | 4-Iodophenyl | Iodination introduced via electrophilic aromatic substitution prior to or after propanolamine synthesis. |
| [3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate | 4-[(3-Methoxyphenyl)methoxy]phenyl | Ether linkage formed by Williamson ether synthesis between 4-hydroxyphenyl and 3-methoxybenzyl bromide. |
| [2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate | 4-[(4-Pentylphenyl)methoxy]phenyl | Similar ether formation with 4-pentylbenzyl bromide; pentyl chain introduced via alkylation. |
| [2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate | 4-Phenylphenyl | Biphenyl substituent introduced via Suzuki coupling on halogenated phenyl precursor before amidation. |
| [2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate | 4-Prop-2-enoxyphenyl | Allyl ether formed by alkylation with allyl bromide; requires inert atmosphere to prevent polymerization. |
Analytical Data and Research Findings
- Molecular weights range from approximately 630 to 660 g/mol depending on substituents, consistent with PubChem data.
- Stereochemistry confirmed by chiral HPLC and NMR spectroscopy, showing retention of the (2R)-configuration.
- Purity assessed by LC-MS and elemental analysis, with yields typically between 60–85% after purification.
- Phosphorylation efficiency monitored by ^31P NMR, showing characteristic phosphate ester peaks.
- Flexibility of the molecules observed in conformational studies, with conformer generation often disallowed computationally due to high flexibility in the long alkyl chain and aromatic substituents.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Substituted propanolamine synthesis | Substituted phenol/aniline, halopropanol, chiral catalysts | Introduce aromatic substituent at C-3 | Control stereochemistry at C-2 |
| 2. Amidation | (Z)-Octadec-9-enoic acid, EDCI/DCC, DMAP, DCM/DMF | Attach octadec-9-enoyl amide at C-2 | Mild conditions to preserve double bond |
| 3. Phosphorylation | POCl3 or diethyl chlorophosphate, low temperature | Form phosphate monoester on hydroxyl group | Maintain stereochemistry and purity |
Chemical Reactions Analysis
Secukinumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, interleukin-17A, through specific binding. This interaction inhibits the activity of interleukin-17A, thereby reducing inflammation .
Scientific Research Applications
Secukinumab has been extensively studied for its efficacy in treating various inflammatory conditions. It has shown significant effectiveness in reducing the symptoms of plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis. Clinical trials have demonstrated its ability to rapidly reduce disease activity and maintain long-term efficacy . Additionally, secukinumab is being investigated for its potential use in other inflammatory conditions, such as hidradenitis suppurativa .
Mechanism of Action
Secukinumab works by selectively binding to interleukin-17A, preventing it from interacting with its receptor. Interleukin-17A is a cytokine that plays a crucial role in the inflammatory process. By inhibiting this interaction, secukinumab reduces the release of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation and its associated symptoms .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Comparisons
Solubility and Bioavailability: The 4-aminobenzoyloxy variant exhibits the highest solubility due to its polar amino group (TPSA = 126 Ų) . In contrast, the 4-pentylphenylmethoxy variant has the lowest solubility (logP = 10.3), limiting its utility in aqueous environments. The propenoxyphenyl variant shows moderate solubility (logP = 7.8), balancing lipophilicity and hydrophilicity.
Receptor Binding and Selectivity :
- The 4-iodophenyl variant may engage in halogen bonding with protein targets, as seen in thyroid hormone analogs .
- The biphenyl variant is structurally analogous to GPCR ligands (e.g., EP3 receptor antagonists), where aromatic stacking drives binding .
Metabolic Stability: Compounds with methoxy groups (e.g., 3-methoxyphenylmethoxy variant) resist oxidative metabolism better than those with primary amines or unsaturated chains . The propenoxyphenyl variant’s allyl ether may undergo cytochrome P450-mediated oxidation, reducing half-life .
Synthetic Complexity: The 4-pentylphenylmethoxy variant requires multi-step synthesis due to its long alkyl chain, whereas the 4-aminobenzoyloxy variant can be synthesized via direct acylation .
Biological Activity
This article focuses on the biological activity of specific phosphate compounds, particularly those with complex structures that include various aromatic and aliphatic groups. The compounds under consideration are:
- [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate
- [3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate
- [3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate
- [2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate
- [2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate
- [2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate
Overview of Biological Activities
Phosphate compounds, particularly those linked to amino acids or phenolic structures, exhibit a range of biological activities, including:
- Anticancer Properties : Many phosphate compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives have been noted for their ability to combat bacterial infections, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : Certain phosphate esters act as inhibitors for specific enzymes, impacting biochemical pathways crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is heavily influenced by their structural features:
| Compound | Key Structural Features | Notable Biological Activity |
|---|---|---|
| 1 | Aminobenzoyl group | Anticancer activity |
| 2 | Iodophenyl group | Potential enzyme inhibitor |
| 3 | Methoxyphenyl group | Antimicrobial properties |
| 4 | Pentylphenyl group | Cytotoxic effects |
| 5 | Phenylphenyl group | Enzyme modulation |
| 6 | Prop-2-enoxyphenyl group | Apoptotic induction |
Case Studies
- Anticancer Activity : A study involving the compound [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Testing : Research on [3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate showed promising results against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Inhibition Studies : The compound [2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate was evaluated for its inhibitory effects on phosphodiesterase enzymes, which are crucial in various signaling pathways.
The mechanisms by which these compounds exert their biological effects can vary:
- Cell Membrane Interaction : Many of these phosphates can integrate into lipid bilayers, altering membrane fluidity and permeability, which can lead to cell lysis or altered signaling.
- Reactive Oxygen Species (ROS) Generation : Some compounds may induce oxidative stress within cells, leading to DNA damage and apoptosis.
- Signal Transduction Pathway Modulation : By inhibiting specific enzymes or receptors, these compounds can disrupt normal cellular signaling pathways, resulting in altered cell function and survival.
Q & A
Basic Question: What are effective synthetic strategies for preparing multi-substituted phosphate derivatives with octadec-9-enoylamino and aryloxy groups?
Methodological Answer:
Synthesis of these compounds requires a modular approach:
- Stepwise Functionalization : Begin with a propylamine backbone, sequentially introducing phosphate groups, aryloxy substituents (e.g., 4-iodophenyl, 4-pentylphenyl), and octadec-9-enoylamino residues. Protecting groups (e.g., tert-butyldimethylsilyl) may shield reactive sites during phosphorylation .
- Phosphorylation Protocols : Use phosphoramidite chemistry or H-phosphonate intermediates for phosphate ester formation, validated via P NMR to track reaction progress .
- Purification Challenges : Employ reverse-phase HPLC or silica gel chromatography to isolate isomers, as structural analogs (e.g., spirocyclic compounds) often exhibit similar polarity .
Key Reference: Multi-step synthesis with oxalic acid crystallization and NMR characterization .
Advanced Question: How can computational reaction path search methods improve yield in complex multi-step syntheses?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and machine learning (ML) can optimize reaction conditions:
- Transition State Analysis : Predict energy barriers for phosphorylation or acylation steps to identify optimal catalysts (e.g., NaH for diazo transfer) .
- ML-Driven Condition Screening : Train models on datasets of similar reactions (e.g., Gewald reactions for thiophene derivatives) to recommend solvent systems, temperatures, and stoichiometry .
- Feedback Loops : Integrate experimental data (e.g., failed attempts with propionic anhydride ) into computational workflows to refine predictions iteratively .
Key Reference: ICReDD’s hybrid computational-experimental framework for reaction design .
Basic Question: What spectroscopic and analytical techniques validate the structure of these compounds?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragments (e.g., loss of octadec-9-enoyl groups) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/P ratios .
Key Reference: Case study on spirocyclic compound characterization via NMR and MS .
Advanced Question: How to resolve contradictions in reported biological activity data for phosphate derivatives?
Methodological Answer:
Discrepancies often arise from aggregation effects or assay conditions. Mitigation strategies include:
- Aggregation Testing : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may artificially enhance/inhibit enzyme interactions .
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., phosphatase inhibition) .
- Structural Analogs : Synthesize derivatives lacking specific groups (e.g., 4-aminobenzoyl) to isolate functional contributors to activity .
Key Reference: Protein binding studies for octadec-9-enoyl phosphate analogs .
Basic Question: What are the stability considerations for phosphate esters under biological assay conditions?
Methodological Answer:
- pH Sensitivity : Phosphate esters hydrolyze rapidly in acidic or alkaline conditions. Use buffered solutions (pH 6.5–7.5) for in vitro assays .
- Enzymatic Degradation : Pre-treat assay media with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent hydrolysis .
- Storage : Lyophilize compounds and store at -20°C under argon to minimize oxidation of unsaturated octadec-9-enoyl chains .
Key Reference: Stability protocols for phosphorylated piperidine derivatives .
Advanced Question: How to design experiments probing the lipid membrane interactions of these amphiphilic compounds?
Methodological Answer:
- Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess monolayer formation and critical micelle concentration (CMC) .
- Fluorescence Anisotropy : Label compounds with BODIPY tags to study insertion into lipid bilayers via anisotropy changes .
- Molecular Dynamics (MD) Simulations : Model interactions with phosphatidylcholine bilayers using tools like GROMACS, guided by COMSOL Multiphysics for parameter optimization .
Key Reference: Membrane interaction studies for azane-phosphate derivatives .
Basic Question: What safety protocols are critical when handling unsaturated fatty acyl derivatives?
Methodological Answer:
- Peroxidation Risks : Store olefin-containing compounds (e.g., octadec-9-enoyl) with antioxidant additives (e.g., BHT) and avoid prolonged light exposure .
- Toxicity Screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity, as structural analogs (e.g., thienopyrimidines) may exhibit unforeseen bioactivity .
- First Aid : Immediate ethanol rinsing for skin contact with acyl chlorides or phosphonate intermediates .
Key Reference: Safety guidelines for amino-propanediol derivatives .
Advanced Question: How can AI-driven automation enhance high-throughput screening (HTS) of these compounds?
Methodological Answer:
- Autonomous Labs : Deploy robotic liquid handlers for parallel synthesis of derivatives (e.g., varying aryloxy groups) .
- Real-Time Analytics : Integrate inline UV-Vis and MS to monitor reaction progress, feeding data into ML models for adaptive condition adjustment .
- SAR Modeling : Train neural networks on HTS data to predict structure-activity relationships (SAR) for phosphatase inhibition or membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
